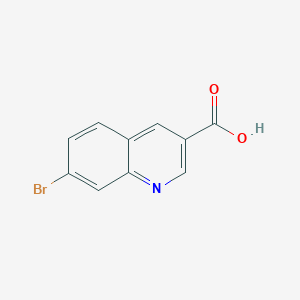

7-Bromoquinoline-3-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZFKPMLLXPGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588866 | |

| Record name | 7-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-34-9 | |

| Record name | 7-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Significance and Academic Relevance

The academic and research relevance of 7-Bromoquinoline-3-carboxylic acid is rooted in its foundational structure—the quinoline-3-carboxylic acid scaffold. This core motif is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity, and is present in numerous bioactive molecules. nih.gov Researchers have extensively utilized this scaffold to design and synthesize a wide array of derivatives targeting various biological processes. The strategic placement of a bromine atom at the 7-position offers a reactive site for further chemical modifications, allowing for the systematic development of new molecular entities through techniques like cross-coupling reactions. This enables the introduction of diverse functional groups to explore and optimize biological activity.

The quinoline-3-carboxylic acid framework itself has been the basis for developing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties. clearsynth.commdpi.com For instance, derivatives of the quinoline-3-carboxylic acid scaffold have been investigated as potent inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer. nih.gov Furthermore, this structural class has been instrumental in the development of inhibitors for HIV-1 integrase, a key enzyme in the life cycle of the human immunodeficiency virus. mdpi.com

Detailed Research Findings

The utility of the 7-bromoquinoline (B152726) core as a precursor for bioactive molecules is demonstrated in recent studies. While research may utilize closely related starting materials, the findings highlight the potential of this chemical family. In one such study, researchers synthesized a series of novel aryl sulphonamide derivatives starting from a 7-bromoquinoline-5,8-dione scaffold, which shares the core 7-bromoquinoline structure. ripublication.com This was achieved through a direct nucleophilic amination reaction. ripublication.com

The resulting compounds were then evaluated for their in-vitro antimicrobial activity against a panel of bacterial and fungal strains. The study confirmed the antibiotic potential of the newly synthesized compounds. ripublication.com Specifically, two of the synthesized derivatives showed notable activity and were suggested as potential leads for designing new selective drugs against Klebsiella pneumoniae and Salmonella typhi. ripublication.com These findings underscore the academic relevance of the 7-bromoquinoline moiety as a starting point for developing new therapeutic agents.

| Compound | Target Organism | Activity Noted | Potential Application |

|---|---|---|---|

| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide (5b) | Klebsiella pneumoniae | Confirmed antibiotic potency with MIC in the range of 0.80 – 1.00 mg/ml | Lead compound for designing new selective drugs against K. Pneumonia |

| N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorophenylsulphonamide (5d) | Salmonella typhi | Confirmed antibiotic potency with MIC in the range of 0.80 – 1.00 mg/ml | Lead compound for designing new selective drugs against S. typhi |

Ii. Synthetic Methodologies for 7 Bromoquinoline 3 Carboxylic Acid and Its Derivatives

General Synthetic Routes to Quinoline-3-carboxylic Acids

Several established methods are employed for the synthesis of the quinoline-3-carboxylic acid scaffold. These routes often start from readily available precursors and involve key chemical transformations.

A common and effective method for preparing quinoline-3-carboxylic acids involves the oxidation of 2-chloroquinoline-3-carbaldehydes. tandfonline.com This reaction is typically carried out using silver nitrate in an alkaline medium, such as a solution of sodium hydroxide in aqueous ethanol (B145695). tandfonline.com The aldehyde group at the 3-position of the quinoline (B57606) ring is selectively oxidized to a carboxylic acid group, yielding the corresponding 2-chloroquinoline-3-carboxylic acid. tandfonline.com This intermediate is a key building block for further modifications. tandfonline.com

The reaction proceeds by adding a warm solution of silver nitrate in ethanol to a stirring suspension of the 2-chloroquinoline-3-carbaldehyde. Subsequently, a solution of sodium hydroxide in aqueous ethanol is added dropwise. tandfonline.com The mixture is stirred for an extended period, typically around 12 hours, at room temperature to ensure complete conversion. tandfonline.com

Table 1: Reaction Conditions for Oxidation of 2-chloroquinoline-3-carbaldehydes

| Parameter | Condition |

| Starting Material | 2-chloroquinoline-3-carbaldehyde |

| Oxidizing Agent | Silver Nitrate (AgNO₃) |

| Medium | Alkaline (Sodium Hydroxide in aqueous Ethanol) |

| Temperature | Room Temperature |

| Reaction Time | ~12 hours |

Following the synthesis of 2-chloroquinoline-3-carboxylic acids, the chlorine atom at the 2-position can be hydrolyzed to a hydroxyl group, leading to the formation of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids. tandfonline.com This transformation is typically achieved by heating the 2-chloro derivative in acetic acid with the addition of water. tandfonline.com The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by a water molecule. Microwave irradiation has also been effectively used to facilitate the conversion of 2-chloroquinoline-3-carbaldehyde into 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in a mixture of acetic acid and sodium acetate. researchgate.net

A further modification of the 2-chloroquinoline-3-carboxylic acid intermediate involves a reaction with sodium azide (B81097). tandfonline.com This reaction leads to the formation of a fused heterocyclic system, specifically tetrazolo[1,5-a]quinoline-4-carboxylic acids. tandfonline.com The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at an elevated temperature of 100 °C. tandfonline.com This transformation is significant as it introduces a tetrazole ring, which can influence the biological activity of the final compound.

Specific Synthesis of 7-Bromoquinoline-3-carboxylic acid

The introduction of a bromine atom at the 7-position of the quinoline-3-carboxylic acid core requires specific synthetic strategies. These can involve either the bromination of a pre-formed quinoline precursor or the construction of the quinoline ring from a bromine-containing starting material.

One direct approach to synthesizing this compound is the bromination of a suitable quinoline precursor. This method involves the electrophilic substitution of a hydrogen atom on the quinoline ring with a bromine atom. The position of bromination is directed by the existing substituents on the ring. For the synthesis of this compound, a precursor would be chosen that favors bromination at the 7-position.

More commonly, the synthesis of this compound is achieved through a multi-step reaction pathway. These pathways offer greater control over the final structure and allow for the introduction of various substituents. A common strategy involves the use of a bromine-substituted aniline as a starting material in a classic quinoline synthesis, such as the Gould-Jacobs reaction.

Synthesis of Related Bromoquinoline Carboxylic Acid Isomers and Analogs

The structural diversity of bromoquinoline carboxylic acids allows for a wide range of applications. The following sections outline the synthetic routes to several key isomers and analogs of this compound.

Synthesis of 3-Bromoquinoline-2-carboxylic acid

The synthesis of 3-bromoquinoline-2-carboxylic acid can be achieved through a multi-step process. A general method for the preparation of 3-bromoquinoline (B21735) compounds involves the reaction of an intermediate derived from 1,1,3,3-tetramethoxypropane and bromine with a substituted aniline compound. This approach offers the flexibility to introduce various substituents onto the quinoline ring. While a specific procedure for the direct synthesis of the 2-carboxylic acid derivative is not detailed in the provided information, this general strategy for forming the 3-bromoquinoline core is a relevant starting point for its synthesis.

Synthesis of 3-Bromoquinoline-7-carboxylic acid

Despite the lack of a detailed synthesis, 3-bromoquinoline-7-carboxylic acid is recognized as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a bromo substituent, allows for sequential or orthogonal chemical modifications, making it an attractive synthon for combinatorial chemistry and the development of compound libraries.

Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid from 6-bromoisatin and pyruvic acid

A well-established method for the synthesis of 7-bromoquinoline-2,4-dicarboxylic acid is the Pfitzinger reaction. nih.govresearchgate.net This reaction involves the condensation of 6-bromoisatin with pyruvic acid in the presence of a base. google.com

The reaction proceeds by the base-catalyzed opening of the isatin ring to form an intermediate, which then undergoes condensation with pyruvic acid followed by cyclization and dehydration to yield the quinoline ring system. nih.gov A typical procedure involves heating a mixture of 6-bromoisatin and pyruvic acid in an aqueous solution of sodium hydroxide. google.com

Reaction Scheme: Pfitzinger Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 6-Bromoisatin | Pyruvic acid | 15% NaOH, 100 °C, 3 hours | 7-Bromoquinoline-2,4-dicarboxylic acid |

Synthesis of 7-Bromoquinoline-4-carboxylic acid

7-Bromoquinoline-4-carboxylic acid can be synthesized through the decarboxylation of 7-bromoquinoline-2,4-dicarboxylic acid. This is achieved by heating the dicarboxylic acid in a high-boiling solvent such as nitrobenzene. google.com The reaction proceeds with the loss of the carboxylic acid group at the 2-position.

Alternatively, the Doebner-von Miller reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline (in this case, 4-bromoaniline), an α,β-unsaturated carbonyl compound (often generated in situ from an aldehyde and pyruvic acid), in the presence of an acid catalyst. nih.govwikipedia.org

Reaction Scheme: Doebner-von Miller Synthesis of 7-Bromoquinoline-4-carboxylic acid

| Reactant 1 | Reactant 2 | Reactant 3 | Reagents/Conditions | Product |

| 4-Bromoaniline | Aldehyde (e.g., formaldehyde) | Pyruvic acid | Acid catalyst, heat | 7-Bromoquinoline-4-carboxylic acid |

Synthesis of 2-Amino-7-bromoquinoline-3-carboxylic acid

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines, including 2-aminoquinoline derivatives. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an activated methylene group, such as ethyl cyanoacetate. wikipedia.orgalfa-chemistry.com

For the synthesis of 2-amino-7-bromoquinoline-3-carboxylic acid, a plausible route involves the reaction of 2-amino-4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. The initial condensation product would then undergo cyclization and subsequent hydrolysis of the ester and nitrile functionalities to yield the desired product. A modified Friedländer synthesis for 2-aminoquinoline-3-carboxylic acid derivatives has been reported, which could be adapted for this specific bromo-substituted analog. researchgate.net

General Friedländer Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-Amino-4-bromobenzaldehyde | Ethyl cyanoacetate | Base catalyst, then hydrolysis | 2-Amino-7-bromoquinoline-3-carboxylic acid |

8-Amino-5-bromoquinoline-7-carboxylic acid synthesis

The synthesis of 8-amino-5-bromoquinoline-7-carboxylic acid involves a multi-step process that builds upon the core quinoline structure. A plausible synthetic route begins with the bromination of 8-hydroxyquinoline, followed by nitration and subsequent reduction of the nitro group to an amine.

One established method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) to yield 7-bromoquinolin-8-ol. This intermediate can then undergo nitration, typically at the 5-position, due to the directing effects of the existing substituents. The resulting 7-bromo-5-nitroquinolin-8-ol can then be reduced to 5-amino-7-bromoquinolin-8-ol. mdpi.com While this provides the core amino-bromo-quinoline structure, further steps would be required to introduce the carboxylic acid group at the 7-position, a process that presents significant synthetic challenges and is not extensively detailed in readily available literature. The final carboxylation step remains a complex procedure requiring specific reagents to achieve the desired substitution pattern.

6-Bromoquinoline-3-carboxylic acid synthesis

The synthesis of 6-bromoquinoline-3-carboxylic acid can be approached through classic quinoline synthesis reactions, followed by functional group manipulations. A common strategy is to first construct the 6-bromoquinoline core and then introduce the carboxylic acid group.

The Skraup synthesis is a viable method for creating the 6-bromoquinoline scaffold. This reaction utilizes 4-bromoaniline as the starting material, which is reacted with glycerol, sulfuric acid, and an oxidizing agent (such as sodium 3-nitrobenzenesulfonate). chemicalbook.com The reaction proceeds through cyclization and dehydration to form the quinoline ring system.

| Reactant | Role |

| 4-Bromoaniline | Provides the benzene ring and nitrogen atom for the quinoline core. |

| Glycerol | Dehydrates to form acrolein, which provides the carbon atoms for the pyridine (B92270) ring. |

| Sulfuric Acid | Acts as a dehydrating agent and catalyst. |

| Sodium 3-nitrobenzenesulfonate | Acts as an oxidizing agent to aromatize the dihydroquinoline intermediate. |

Once 6-bromoquinoline is obtained, the introduction of a carboxylic acid group at the 3-position can be challenging. A potential, though not commonly cited, route could involve a series of reactions to functionalize the 3-position, such as lithiation followed by quenching with carbon dioxide, although this would require careful control of regioselectivity.

7-Bromoisoquinoline-3-carboxylic acid synthesis

The synthesis of isoquinoline derivatives follows different pathways than quinolines. For 7-bromoisoquinoline-3-carboxylic acid, a common approach is the Pomeranz–Fritsch reaction. However, this method typically yields the parent isoquinoline, and subsequent bromination and carboxylation would be necessary. A more direct synthesis is not widely documented, but a plausible route could involve constructing the isoquinoline ring with the desired substituents already in place or strategically introduced.

A patent describes a method for preparing the parent 7-bromoisoquinoline, which could serve as a precursor. google.com This process often involves multi-step sequences starting from simpler aromatic compounds. Following the synthesis of 7-bromoisoquinoline, the introduction of a carboxylic acid at the 3-position would be the subsequent step. This could potentially be achieved through metal-catalyzed cross-coupling reactions or other modern synthetic methods designed for C-H functionalization, though specific literature for this exact transformation is scarce.

Reaction Mechanisms in Quinoline Carboxylic Acid Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of quinoline carboxylic acids and their derivatives relies on several fundamental organic reactions.

Nucleophilic Acyl Substitution Pathways in Carboxylic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. wikipedia.org This reaction is central to the synthesis of esters, amides, and other derivatives from carboxylic acids. The mechanism is a two-step addition-elimination process. acs.org

Mechanism Steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. cambridge.orgresearchgate.net

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, a leaving group (e.g., -OH, -OR, -Cl) is expelled. nih.gov

The reactivity of the carboxylic acid derivative is dependent on the nature of the leaving group. More reactive derivatives, like acyl chlorides, can be readily converted into less reactive ones, such as esters or amides. acs.org This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. researchgate.net Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. wikipedia.org

Fischer Esterification and its Mechanisms

Fischer esterification is a specific type of nucleophilic acyl substitution used to form an ester from a carboxylic acid and an alcohol, catalyzed by a strong acid like sulfuric acid. sigmaaldrich.com This is a reversible reaction, and the equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it is formed. acs.org

Key Steps of the Mechanism:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. acs.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). mdpi.comgoogle.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the double bond with the carbon, expelling a molecule of water. sigmaaldrich.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. acs.org

Suzuki-Miyaura Coupling Reactions with Bromoquinolines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide (like a bromoquinoline). wikipedia.org This reaction is highly versatile and tolerant of many functional groups, making it invaluable in complex molecule synthesis. A research example includes the coupling of 3-bromoquinoline with a boronic acid pinacol (B44631) ester. nih.gov

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the bromoquinoline. This changes the oxidation state of palladium from Pd(0) to Pd(II) and forms a square planar complex. jocpr.commdpi.com

Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium complex, replacing the bromide. jocpr.com

Reductive Elimination: The two organic groups on the palladium complex (the quinoline and the group from the boronic acid) are coupled together and eliminated from the palladium. This step forms the final product and regenerates the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.org

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the bromoquinoline. | 0 → +2 |

| Transmetalation | The organic group from the boronic acid replaces the bromide on the Pd complex. | +2 → +2 |

| Reductive Elimination | The two organic groups are coupled, forming the product and regenerating the catalyst. | +2 → 0 |

Oxidation and Reduction Reactions of Quinoline Derivatives

The quinoline scaffold possesses both a benzene and a pyridine ring, each exhibiting different reactivity towards oxidation and reduction, allowing for selective transformations. The stability of the quinoline ring is high, making it resistant to oxidation. pharmaguideline.com However, under vigorous conditions, such as treatment with alkaline potassium permanganate (KMnO4), the benzene ring can be cleaved while the pyridine ring remains intact. pharmaguideline.com The synthesis of quinoline-4-carboxylic acid from isatin via the Pfitzinger synthesis involves the reaction with a ketone in the presence of a base, followed by pyrolysis with calcium oxide to remove the carboxylic acid group if desired. pharmaguideline.com

Reduction of the quinoline ring can also be controlled to achieve selective hydrogenation. Catalytic hydrogenation, for instance using a platinum catalyst, can lead to the reduction of both the pyridine and benzene rings, yielding decahydroquinoline. youtube.comuop.edu.pk Milder reduction conditions, such as using tin and hydrochloric acid, partially reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954). youtube.comuop.edu.pk Furthermore, selective reduction of the benzene ring can be achieved in an acidic medium, while using lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline (B1252258). pharmaguideline.com These selective oxidation and reduction reactions are crucial for modifying the quinoline core to synthesize various derivatives.

The dehydrogenation of tetrahydroquinolines represents an efficient, atom-economical method to synthesize quinolines. rsc.org Various methods have been developed, including metal-complex catalyzed dehydrogenation and aerobic oxidation. rsc.org

Synthetic Optimization Strategies

Optimizing the synthesis of this compound and its derivatives involves careful control over reaction parameters to maximize yield, ensure high regioselectivity, and facilitate purification. Key strategies include managing reaction temperature, selecting appropriate catalysts, employing effective purification methods, using suitable brominating agents, and leveraging modern reactor technology.

Temperature is a critical parameter in the bromination of quinoline derivatives, significantly influencing reaction efficiency and product distribution. beilstein-journals.org For instance, in the copper-promoted C5-bromination of N-(quinolin-8-yl)benzamide, the reaction temperature was found to have a substantial impact on the yield of the brominated product. beilstein-journals.org While an initial screening was performed at 100 °C, a subsequent optimization revealed that reducing the temperature to 80 °C negatively affected the reaction's efficiency. beilstein-journals.org In other studies on the bromination of 8-substituted quinolines, reactions have been successfully carried out at temperatures ranging from 0 °C to ambient room temperature. researchgate.netacgpubs.org The choice of temperature is highly dependent on the specific substrate, the brominating agent used, and the desired outcome, making its precise control essential for selective bromination. researchgate.net

The selection of an appropriate catalyst is paramount for controlling the regioselectivity of C-H functionalization in quinoline systems. mdpi.com For the C5-bromination of 8-aminoquinoline amides, a variety of metal catalysts have been screened to determine the most effective one for achieving high yields and selectivity. beilstein-journals.org Copper salts, particularly Cu(OAc)₂, proved to be highly effective, yielding the desired C5-brominated product in up to 95% yield. beilstein-journals.org Other transition metals also showed catalytic activity, though to a lesser extent. beilstein-journals.org

Palladium-based catalysts are often the metal of choice for forming C-C bonds, while copper-based catalysts are frequently preferred for C-N and C-S bond formation, typically at the C2 position of quinoline N-oxides. mdpi.com The combination of the catalyst with specific ligands and bases is crucial for optimizing the reaction. For example, in the C2 arylation of quinoline N-oxide, the use of CuI with 1,10-phenanthroline and K₃PO₄ was identified as the optimal combination. mdpi.com

| Entry | Catalyst (20 mol %) | Yield (%) |

|---|---|---|

| 1 | FeCl₃ | 65 |

| 2 | MnSO₄·H₂O | 64 |

| 3 | CoCl₂·6H₂O | 85 |

| 4 | Ni(OAc)₂·4H₂O | 85 |

| 5 | CuCl | 85 |

| 6 | CuBr | 85 |

| 7 | CuCl₂ | 88 |

| 8 | CuBr₂ | 91 |

| 9 | Cu(OAc)₂·H₂O | 95 |

Data sourced from a study on copper-promoted C5-bromination of 8-aminoquinoline amides. beilstein-journals.org

Effective purification is essential to isolate the desired bromoquinoline derivative from the reaction mixture, removing unreacted starting materials, byproducts, and catalysts. A common procedure involves an aqueous workup followed by chromatographic separation or recrystallization. For example, after the completion of a bromination reaction, the organic layer is often washed with a basic solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize any acidic byproducts like HBr. acgpubs.orgnih.gov The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) before the solvent is removed. acgpubs.orgnih.gov

Recrystallization is a widely used and effective technique for purifying solid products. This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. While specific recrystallization protocols for this compound are proprietary, this technique is a standard and crucial step in the synthesis of related quinoline derivatives to achieve high purity.

The choice of brominating agent is a key factor in the synthesis of bromoquinolines, influencing the regioselectivity and reaction conditions. While molecular bromine (Br₂) is a traditional brominating agent, alternative reagents are often employed for their milder nature, easier handling, and improved selectivity. researchgate.netacgpubs.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of quinolines. beilstein-journals.orgnih.gov It can be used for electrophilic cyclization to form monobromo-quinolines and has been employed in the one-pot synthesis of polybromoquinolines from tetrahydroquinolines, where it acts as both an electrophile and an oxidant. rsc.orgnih.gov Other N-bromoimide reagents have also proven effective, including N-bromosaccharin (NBSA), tribromoisocyanuric acid (TBCA), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). beilstein-journals.org In a metal-free protocol for the C5–H bromination of 8-substituted quinolines, TBCA was identified as an optimal, inexpensive, and atom-economical halogen source. rsc.org

| Entry | Brominating Agent | Yield (%) |

|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | 98 |

| 2 | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 98 |

| 3 | Dibromoisocyanuric acid (DBCA) | 99 |

| 4 | Tribromoisocyanuric acid (TBCA) | 99 |

Data adapted from a study on metal-free, regioselective C-H halogenation of 8-substituted quinolines. rsc.org

For the industrial-scale synthesis of quinoline derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to enhanced reaction speed, product yield, and selectivity. researchgate.netucd.ie This technology is inherently safer, especially for exothermic reactions, and allows for easier scalability. acs.org

Continuous flow processes have been successfully applied to various syntheses of quinolines, including tandem photoisomerization-cyclization processes that can achieve throughputs of over one gram per hour. ucd.ievapourtec.com The integration of flow reactors can facilitate multi-step syntheses and can be coupled with in-line purification and analysis, streamlining the entire production process. researchgate.net This makes continuous flow technology a powerful tool for the efficient and scalable industrial production of this compound and related compounds. researchgate.net

Environmentally Friendly Solvents and Catalysts

The growing emphasis on sustainable chemistry has propelled the development of environmentally benign methodologies for the synthesis of quinoline derivatives, including this compound. These approaches focus on minimizing waste, reducing energy consumption, and utilizing non-hazardous materials. Key areas of innovation include the use of green solvents and the development of efficient, recyclable catalysts. researchgate.netacs.orgijpsjournal.com

Green Solvents:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives. For the synthesis of quinoline cores, significant progress has been made by employing solvents such as water, ethanol, and glycerol. researchgate.netresearchgate.net Water is particularly advantageous due to its non-toxicity, non-flammability, and availability. For instance, the synthesis of pyrimido[4,5-b]quinolones has been successfully achieved in high yields (88–96%) using water as a solvent under reflux conditions. nih.gov Similarly, ethanol is another greener solvent that has been effectively used in quinoline synthesis. researchgate.netnih.gov Glycerol has also been identified as an excellent environmentally friendly solvent, enabling the preparation of quinoline derivatives in high yields (76–98%) with short reaction times. researchgate.net

Environmentally Friendly Catalysts:

The development of green catalysts is a cornerstone of sustainable synthesis. These catalysts are often recyclable, highly efficient, and operate under mild conditions.

Nanocatalysts: Nanocatalysts have gained prominence due to their high surface area and catalytic activity. acs.orgnih.gov For example, Fe3O4 nanoparticles have been used for the synthesis of pyrimido[4,5-b]quinolones in water. This catalyst can be recovered and reused up to five times without a significant loss in activity. nih.gov Other nanocatalysts, such as those based on copper, zinc, and silica, have also been explored for quinoline synthesis. acs.org

Metal-Free Heterogeneous Catalysts: To avoid the use of potentially toxic and expensive metals, metal-free catalysts have been developed. A notable example is the use of a Brønsted acid functionalized graphitic carbon nitride (g-C3N4-(CH2)3-SO3H) for the Friedländer annulation. nih.gov This heterogeneous catalyst demonstrates high surface acidity and promotes the reaction efficiently under solvent-free conditions at 100 °C, offering the significant advantage of reusability. nih.gov

Simple Acid and Base Catalysts: Simple and readily available acids and bases are often employed as green catalysts. rsc.org Formic acid, for example, is a versatile and environmentally friendly catalyst for quinoline synthesis, aligning with green chemistry principles as it is a renewable and biodegradable resource. ijpsjournal.com Other catalysts like p-toluenesulfonic acid (p-TSA) and potassium carbonate (K2CO3) have also proven effective. researchgate.net

Ionic Liquids: Ionic liquids are considered green reaction media due to their low vapor pressure and high thermal stability. They can function as both the solvent and the catalyst. rsc.orgmdpi.com Brønsted-acidic ionic liquids have been successfully used as recyclable catalysts in Friedländer reactions to produce quinolines in high yields, sometimes up to 100%, under solvent-free conditions. mdpi.com

The following table summarizes selected research findings on the use of environmentally friendly solvents and catalysts in the synthesis of quinoline derivatives, which are methodologies applicable to the synthesis of this compound.

Interactive Data Table: Green Synthetic Methods for Quinoline Derivatives

| Product Type | Catalyst | Solvent | Reaction Conditions | Yield (%) | Ref. |

| Pyrimido[4,5-b]quinolones | Fe3O4 Nanoparticles | Water | Reflux, 2h | 88-96 | nih.gov |

| Polysubstituted quinolines | Fe3O4-IL-HSO4 | Solvent-free | Optimized temp. | High | nih.gov |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Nanocatalyst | Solvent-free | 80 °C, 30 min | Good | nih.gov |

| Quinoline derivatives | Niobium (V) chloride | Glycerol | 20-90 min | 76-98 | researchgate.net |

| Hexahydroquinoline-3-carbonitriles | Fe3O4@SiO2–SO3H | Ethanol | Ultrasonic irradiation | High | nih.gov |

| Quinoline derivatives | g-C3N4-CO-(CH2)3-SO3H | Solvent-free | 100 °C, 4h | Maximized | nih.gov |

| Quinoline derivatives | [bmim]HSO4 (Ionic Liquid) | Solvent-free | Short reaction time | High | mdpi.com |

| Quinoline derivatives | [Msim][OOCCCl3] (Ionic Liquid) | Not specified | Not specified | up to 100 | mdpi.com |

In addition to these solvent and catalyst systems, other green techniques such as ultrasound and microwave-assisted synthesis have been employed to accelerate reaction times and improve energy efficiency in the formation of quinoline scaffolds. ijpsjournal.comrsc.org These collective advancements in green chemistry offer a robust toolkit for the sustainable synthesis of this compound and its derivatives, minimizing the environmental impact of their production.

Iii. Spectroscopic and Analytical Characterization of 7 Bromoquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral AnalysisA ¹H NMR spectrum for this compound would be expected to show signals corresponding to the five protons on the quinoline (B57606) ring system and one proton from the carboxylic acid group.

Aromatic Protons (5H): These would appear in the downfield region, typically between 7.5 and 9.5 ppm. The protons on the pyridine (B92270) ring (at positions 2 and 4) are generally the most deshielded due to the electron-withdrawing effect of the nitrogen atom and would likely appear as singlets or doublets at the lowest field. The protons on the benzene portion of the ring system (at positions 5, 6, and 8) would show splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons.

Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group is highly deshielded and would be expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. tandfonline.com Its signal may disappear upon the addition of D₂O due to hydrogen-deuterium exchange.

¹³C NMR Spectral AnalysisThe ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and would be expected in the 165-185 ppm region, which is characteristic of carboxylic acids. tandfonline.com

Aromatic and Heteroaromatic Carbons: The remaining nine carbons of the quinoline ring system would appear in the aromatic region, approximately between 120 and 150 ppm. The carbon atom bonded to the bromine (C-7) would have its chemical shift influenced by the halogen. Quaternary carbons (those without attached protons) would typically show weaker signals.

Mass Spectrometry (MS)

Molecular Ion Peak Analysis and Isotopic PatternsThe mass spectrum would exhibit a characteristic molecular ion peak pattern due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion:

M+ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks would be of almost equal intensity, creating a distinctive 1:1 doublet that is a clear indicator of a monobrominated compound. Data from related bromoquinoline compounds confirms this expected pattern. glpbio.com Fragmentation may occur, with common losses for carboxylic acids including the hydroxyl group (-17 amu) or the entire carboxyl group (-45 amu). nih.gov

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 7-Bromoquinoline-3-carboxylic acid, the key characteristic absorption bands would be:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid molecules, which typically exist as dimers in the solid state.

C-H Stretch (Aromatic): Sharp, medium-intensity peaks would appear just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): A very strong and sharp absorption band characteristic of the carboxylic acid carbonyl group would be present in the range of 1760-1690 cm⁻¹.

C=C and C=N Stretches (Aromatic Ring): Multiple sharp peaks of varying intensity would be observed in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

C-Br Stretch: A weak to medium intensity band would be expected in the fingerprint region, typically between 750-500 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in determining the molecular weight of a compound and providing insights into its purity.

For the analysis of this compound, a sample is dissolved in a suitable solvent and injected into the LC system. The compound travels through a chromatographic column, where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

Due to the presence of bromine, the mass spectrum of this compound exhibits a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two major peaks in the mass spectrum for the molecular ion, separated by two mass units.

The expected molecular weight of this compound (C₁₀H₆BrNO₂) is approximately 251.06 g/mol . In positive ion mode electrospray ionization (ESI+), the compound is typically observed as the protonated molecule, [M+H]⁺. Therefore, two prominent peaks would be anticipated at m/z values corresponding to [C₁₀H₇⁷⁹BrNO₂]⁺ and [C₁₀H₇⁸¹BrNO₂]⁺.

Interactive Data Table: Predicted LCMS Data for this compound

| Ion | Predicted m/z for 79Br Isotope | Predicted m/z for 81Br Isotope |

| [M+H]⁺ | 251.9658 | 253.9638 |

Note: The retention time (RT) is dependent on the specific chromatographic conditions (e.g., column, mobile phase, flow rate) and would be determined experimentally.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This experimental data is then compared with the theoretically calculated elemental composition based on the compound's molecular formula to confirm its identity and purity.

For this compound, with the molecular formula C₁₀H₆BrNO₂, the theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) can be calculated based on their respective atomic masses and the molecular weight of the compound. The experimental values are obtained through combustion analysis for C, H, and N, and typically through other methods like titration or mass spectrometry for the halogen content. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 47.65 | Value |

| Hydrogen (H) | 2.40 | Value |

| Nitrogen (N) | 5.56 | Value |

| Bromine (Br) | 31.70 | Value |

Note: The "Found (%)" values are placeholders and would be replaced with actual experimental data from a specific batch analysis.

Iv. Advanced Research on Chemical Reactivity and Transformations of 7 Bromoquinoline 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 7-bromoquinoline-3-carboxylic acid is a key site for various chemical modifications, including esterification, amide formation, and conversion to the more reactive acid chloride. These transformations are fundamental in altering the compound's physical and biological properties.

Esterification of the carboxylic acid group can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The reactivity of the carboxylic acid is enhanced by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org

For example, the ethyl ester of 7-bromo-4-hydroxyquinoline-3-carboxylic acid can be synthesized by reacting the carboxylic acid with ethanol (B145695) in the presence of catalytic sulfuric acid under reflux conditions (78°C) for 12 hours, yielding a product in the range of 80-90%. The general scheme for the Fischer esterification is reversible, with an equilibrium constant typically close to 1. libretexts.org

Interactive Table: Examples of Esterification Reactions

| Reactant | Reagent | Conditions | Product | Yield |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Ethanol, H₂SO₄ (catalyst) | Reflux (78°C), 12 hours | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | 80-90% |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Methanol, HCl (catalyst) | Reflux, 1-1.5 hours | Methyl 7-bromo-4-hydroxyquinoline-3-carboxylate | High patsnap.com |

The carboxylic acid can be converted into amides through reaction with amines. organic-chemistry.org Direct reaction between a carboxylic acid and an amine is often challenging and may require an activating agent to facilitate the formation of the amide bond. libretexts.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). libretexts.org The carboxylic acid first adds to the C=N double bond of the activating agent, which is then followed by nucleophilic acyl substitution by the amine. libretexts.org

Another approach involves the use of boron-based reagents. For instance, borate (B1201080) esters such as B(OCH₂CF₃)₃ have been shown to be effective for the direct synthesis of amides from carboxylic acids and amines. nih.gov This method is operationally simple and can be performed with equimolar amounts of the acid and amine in a suitable solvent like acetonitrile. nih.gov

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acyl chloride. chemguide.co.uk This transformation is typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk

When thionyl chloride is used, the carboxylic acid is converted into an acyl chlorosulfite intermediate, which is a much better leaving group than the original -OH group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.ukyoutube.com This method is often preferred due to the gaseous nature of the byproducts, which simplifies purification. chemguide.co.uk

Interactive Table: Reagents for Acid Chloride Formation

| Reagent | Byproducts | Separation Method |

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Fractional distillation chemguide.co.uk |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl(g) | Fractional distillation chemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Fractional distillation chemguide.co.uk |

| Oxalyl chloride | - | Used for the Na-salt of the acid researchgate.net |

Reactivity of the Bromine Substituent

The bromine atom at the 7-position of the quinoline (B57606) ring is susceptible to a variety of reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions are pivotal for introducing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a wide array of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org The bromine atom on this compound serves as an excellent electrophilic partner in such reactions. bldpharm.comsigmaaldrich.cn

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction. nih.gov For instance, the coupling of 3-bromoquinoline (B21735) with a boronic acid pinacol (B44631) ester has been used as a model for challenging Suzuki-Miyaura reactions involving heteroaryl substrates. nih.gov

The bromine atom on the quinoline ring can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. These reactions typically require specific conditions to proceed, as the aromatic ring is generally less reactive towards nucleophilic attack than alkyl halides. However, the presence of the electron-withdrawing quinoline ring system can facilitate such substitutions.

For example, the bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions. Furthermore, α-bromo carboxylic acids are known to be highly reactive towards SN2 reactions. libretexts.org The proximity of the electrophilic carbonyl carbon to the carbon bearing the bromine atom stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate. libretexts.org Reaction of α-bromo carboxylic acids with ammonia (B1221849) can lead to the formation of α-amino acids. youtube.com

Quinoline Ring System Modifications

Modifications to the fundamental quinoline structure of this compound are crucial for developing new derivatives with tailored properties. These transformations primarily involve the reduction of the heterocyclic ring and the introduction of new functional groups at various positions.

The conversion of the quinoline core to a 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a significant transformation, as THQ derivatives are prevalent in numerous biologically active compounds. This reduction specifically saturates the pyridine (B92270) portion of the quinoline ring system. While direct reduction studies on this compound are not extensively detailed in dedicated literature, the reduction of substituted quinolines is a well-established process, with several methodologies being applicable. organic-chemistry.org

Catalytic hydrogenation and transfer hydrogenation are the most common methods. organic-chemistry.org Transfer hydrogenation, in particular, offers a versatile and often milder alternative to using high-pressure hydrogen gas. Various catalytic systems have been developed for this purpose, utilizing different hydrogen donors. organic-chemistry.org

Common Methods for the Reduction of Quinolines:

| Catalytic System | Hydrogen Source | Key Features |

|---|---|---|

| Boron-based Catalysts (e.g., B(C₆F₅)₃) | Hydrosilanes | This is a metal-free approach. The reaction proceeds through a 1,4-addition of the hydrosilane to form a 1,4-dihydroquinoline (B1252258) intermediate, which is then further hydrogenated to the final tetrahydroquinoline product. organic-chemistry.org |

| Ruthenium Catalysts (e.g., RuCl₃·xH₂O) | Borane-ammonia (H₃N-BH₃) | This method provides a straightforward protocol for the reduction of various N-heteroarenes, including quinolines, yielding the corresponding alicyclic heterocycles in very good yields. organic-chemistry.org |

| Cobalt Catalysts (e.g., CoBr₂·H₂O with terpyridine ligand) | Borane-ammonia (H₃N-BH₃) | An effective and simple transfer hydrogenation protocol that functions under ambient conditions, demonstrating broad applicability for N-heteroarenes. organic-chemistry.org |

The application of these methods to this compound would be expected to yield 7-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. The specific reaction conditions, such as catalyst choice, solvent, and temperature, would require optimization to accommodate the electronic effects of the bromo and carboxylic acid substituents.

Beyond the established reactivity at the bromine and carboxylic acid sites, research has explored the introduction of functional groups at other positions on the quinoline ring. This allows for the synthesis of a diverse array of derivatives.

Work on related quinoline-3-carboxylic acids has demonstrated that the C2-position is a key site for modification. tandfonline.com In one approach, derivatives of 2-chloroquinoline-3-carboxylic acid, which can be synthesized from substituted acetanilides, serve as versatile intermediates. The chlorine atom at the C2-position is susceptible to nucleophilic substitution. For instance, treatment with aqueous ammonia at high temperatures can replace the chlorine with an amino group, yielding 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov

Another significant transformation of the 2-chloro intermediate involves its reaction with sodium azide (B81097) in dimethylformamide (DMF). tandfonline.com This leads to the formation of a tetrazolo[1,5-a]quinoline-4-carboxylic acid, where the quinoline nitrogen and the C2-carbon become part of a new fused tetrazole ring. tandfonline.comnih.gov

Research into protein kinase CK2 inhibitors has led to the synthesis and evaluation of numerous 3-quinoline carboxylic acid derivatives. tandfonline.com This work identified 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a key compound, which is formed by the hydrolysis of the corresponding 2-chloro derivative. tandfonline.com This highlights functionalization pathways that alter the C2 position from a chloro-substituted sp² carbon to a carbonyl group within a quinolin-2-one system.

The functionalization of the carbocyclic part of the quinoline ring has also been explored. While direct C-H activation on this compound is not specifically documented, studies on other quinoline systems show that iridium-catalyzed borylation can occur, although it often leads to a mixture of regioisomers, with functionalization observed at positions such as C3, C6, and C7. nih.gov

Examples of Functionalization Reactions on the Quinoline Ring:

| Position | Reagents and Conditions | Product Type |

|---|---|---|

| C2 | 1. Aqueous Ammonia, 150 °C (from 2-chloro precursor) | 2-Aminoquinoline derivative tandfonline.com |

| C2 | 2. Sodium Azide, DMF, 100 °C (from 2-chloro precursor) | Tetrazolo[1,5-a]quinoline derivative tandfonline.com |

| C2 | 3. Acetic Acid, Water, heat (from 2-chloro precursor) | 2-Oxo-1,2-dihydroquinoline (Quinolin-2-one) derivative tandfonline.com |

These advanced methodologies underscore the versatility of the quinoline scaffold and provide pathways to novel compounds derived from this compound, expanding its potential in medicinal chemistry and materials science.

V. Medicinal Chemistry and Biological Activity of 7 Bromoquinoline 3 Carboxylic Acid Derivatives

Antimicrobial Properties

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research into the antimicrobial potential of 7-bromoquinoline-3-carboxylic acid derivatives has explored their activity against a range of pathogenic bacteria and fungi.

While direct studies on the antimicrobial activity of this compound are limited, research on closely related 7-bromoquinoline (B152726) derivatives provides insights into their potential as antimicrobial agents. A study focusing on derivatives of 7-bromoquinoline-5,8-dione demonstrated their efficacy against various bacterial and fungal strains.

These compounds were synthesized and evaluated for their in vitro antimicrobial activity, confirming their antibiotic potential with Minimum Inhibitory Concentration (MIC) values in the range of 0.80-1.00 mg/ml. Specifically, certain derivatives showed promise for the development of new drugs targeting Klebsiella pneumoniae and Salmonella typhi. The antimicrobial activity of these quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected 7-Bromoquinoline-5,8-dione Derivatives

| Compound | R Group | Test Organism | MIC (mg/mL) |

| 5a | H | S. aureus | 0.95 |

| 5a | H | E. coli | 1.00 |

| 5a | H | K. pneumoniae | 0.90 |

| 5a | H | S. typhi | 0.95 |

| 5a | H | C. albicans | 1.00 |

| 5b | CH3 | S. aureus | 0.90 |

| 5b | CH3 | E. coli | 0.95 |

| 5b | CH3 | K. pneumoniae | 0.80 |

| 5b | CH3 | S. typhi | 0.90 |

| 5b | CH3 | C. albicans | 0.95 |

| 5d | NO2 | S. aureus | 0.85 |

| 5d | NO2 | E. coli | 0.90 |

| 5d | NO2 | K. pneumoniae | 0.85 |

| 5d | NO2 | S. typhi | 0.80 |

| 5d | NO2 | C. albicans | 0.90 |

Data sourced from a study on 7-bromoquinoline-5,8-dione derivatives.

Interference with Essential Cellular Processes

While specific studies detailing the interference of this compound derivatives with essential microbial cellular processes are limited, the broader class of quinoline-based antimicrobials offers significant insights. A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death.

Furthermore, some quinoline derivatives, such as quinolinequinones, have been shown to possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis nih.gov. The antimicrobial activity of these compounds is often linked to their chemical structure, which can be modified to enhance potency nih.gov. For instance, the introduction of different substituents on the quinoline core can influence the compound's ability to interact with bacterial targets.

Research on related compounds, such as 7-bromoquinoline-5,8-dione derivatives, has shown that these molecules can interact with bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. This inhibition disrupts a vital metabolic pathway in bacteria, highlighting another potential mechanism by which quinoline derivatives can exert their antimicrobial effects.

Potential for New Antimicrobial Drug Development

The increasing prevalence of antibiotic-resistant bacteria presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Quinoline derivatives, including those based on the this compound scaffold, represent a promising avenue for the discovery of new drugs with novel mechanisms of action. The versatility of the quinoline ring allows for extensive chemical modification, enabling the synthesis of a diverse library of compounds with a range of antimicrobial activities.

The development of new quinoline-based antibacterial drugs often involves a detailed study of their structure-activity relationships (SAR). By systematically altering the substituents on the quinoline core, researchers can identify the chemical features that are essential for potent antimicrobial activity. This approach facilitates the design of new derivatives with improved efficacy and a reduced likelihood of cross-resistance with existing antibiotic classes. The exploration of quinoline-based hybrids, where the quinoline scaffold is combined with other pharmacophores, is another strategy to develop novel antibacterial drugs, potentially effective against multidrug-resistant bacterial strains benthamdirect.com.

Comparison with Other Antimicrobial Quinoline Derivatives

The antimicrobial landscape is populated by numerous quinoline derivatives, most notably the fluoroquinolone antibiotics. These well-established drugs, such as ciprofloxacin and levofloxacin, are characterized by a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, which contribute to their broad-spectrum antibacterial activity.

In comparison, derivatives of this compound represent a distinct chemical space. The presence of a bromine atom at the C-7 position, as opposed to a piperazine ring, significantly alters the molecule's electronic and steric properties. This structural difference can lead to variations in the antimicrobial spectrum and mechanism of action. For instance, some novel 7-substituted quinolone derivatives have demonstrated better Gram-positive activity than established fluoroquinolones ijmphs.com.

Structure-activity relationship studies on various quinoline derivatives have highlighted the importance of the substituent at the C-7 position for antibacterial potency. While the piperazine moiety in fluoroquinolones is crucial for their activity, other substituents, such as morpholino groups, have been shown to yield compounds with potent antibacterial effects and potentially reduced neurotoxicity ijmphs.com. This suggests that derivatives of this compound, with their unique C-7 substitution, may offer a different profile of activity and safety compared to traditional fluoroquinolones.

Antiproliferative and Anticancer Activity

Beyond their antimicrobial potential, quinoline-3-carboxylic acid derivatives have garnered significant attention for their antiproliferative and anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Quinoline-3-Carboxylic Acids as Antiproliferative Agents

Quinoline-3-carboxylic acids have demonstrated notable potential as antiproliferative agents. Studies have shown that these compounds can exhibit cytotoxic effects against a range of cancer cell lines nih.gov. The antiproliferative activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as DNA replication and cell division.

One of the proposed mechanisms for their anticancer activity is the inhibition of protein kinases, which are key regulators of cell growth and proliferation ekb.eg. For example, certain 2-amino-7-bromoquinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a protein that is often overexpressed in cancer cells tandfonline.comtandfonline.comnih.govresearchgate.net. Additionally, some quinoline derivatives act as tubulin inhibitors, disrupting the formation of microtubules which are essential for mitosis in cancer cells ekb.eg. Another avenue of action for these compounds is through the inhibition of topoisomerase enzymes, which are critical for maintaining DNA topology during replication researchgate.net.

Research has also pointed to the ability of 2,4-disubstituted quinoline-3-carboxylic acid derivatives to act as DNA minor groove-binding agents. This interaction with DNA can disrupt its normal function and trigger apoptotic pathways in cancer cells benthamdirect.comnih.govresearchgate.net. The structural versatility of the quinoline scaffold allows for the design of derivatives that can target various molecular pathways involved in cancer progression .

Selectivity Enhancement in Cancer Cells

A significant challenge in cancer chemotherapy is the lack of selectivity of many drugs, which often leads to toxicity in healthy cells. A promising strategy to enhance the selectivity of quinoline-3-carboxylic acid derivatives for cancer cells involves exploiting the acidic tumor microenvironment nih.goveurekaselect.com. Cancer cells often exhibit a lower extracellular pH compared to normal tissues. By modifying the physicochemical properties of the drug, it is possible to design compounds that are preferentially absorbed by cancer cells nih.goveurekaselect.com.

For instance, the conversion of 2-styrylquinoline-3-carboxylate esters to their corresponding carboxylic acids can significantly enhance their selectivity. The resulting carboxylic acid derivatives have a pKa value that allows them to exist in a more unionized and nonpolar form in the acidic environment of tumors. This increased lipophilicity facilitates their diffusion across the cancer cell membrane. In contrast, in the more neutral pH of normal tissues, these compounds remain in their ionized form, which has limited membrane permeability. This pH-dependent absorption leads to a higher concentration of the drug within the tumor, thereby enhancing its selective toxicity towards cancer cells while minimizing its effects on healthy tissues nih.goveurekaselect.com.

Modulation of Physicochemical Properties for Improved Drug Selectivity

The modulation of physicochemical properties, particularly the acid dissociation constant (pKa), is a key strategy for improving the selectivity of quinoline-3-carboxylic acid derivatives as anticancer agents nih.goveurekaselect.com. The pKa of a molecule determines its ionization state at a given pH. By rationally designing derivatives with specific pKa values, it is possible to control their distribution between cancerous and non-cancerous cells nih.goveurekaselect.com.

The conversion of ester derivatives to their carboxylic acid counterparts is a prime example of this approach. The resulting carboxylic acids exhibit a pKa that is conducive to selective uptake in the acidic tumor microenvironment. This change in a key physicochemical property leads to a minimal distribution of the drug in non-cancerous cells, thereby reducing systemic toxicity nih.goveurekaselect.com. This strategy has been successfully employed to develop 2,4-disubstituted quinoline-3-carboxylic acid derivatives with enhanced selectivity and potent antiproliferative activity against cancer cell lines such as MCF-7 and K562, while showing lower toxicity to non-cancerous cell lines like HEK293 nih.goveurekaselect.com.

Below is an interactive data table summarizing the antiproliferative activity of selected quinoline-3-carboxylic acid derivatives against different cell lines.

| Compound | Cell Line | Activity (IC50 in µM) | Selectivity |

| 2f | MCF-7 | 5.23 | High |

| 2f | K562 | 6.14 | High |

| 2l | MCF-7 | 4.89 | High |

| 2l | K562 | 5.78 | High |

| Parent Ester of 2f | MCF-7 | >10 | Low |

| Parent Ester of 2l | K562 | >10 | Low |

Data synthesized from studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives. nih.goveurekaselect.com

Role of pKa Value in Drug Absorption in Cancer Tissue

The effectiveness of a therapeutic agent is significantly influenced by its ability to accumulate selectively within target tissues. For anticancer drugs, the unique microenvironment of solid tumors, which is often characterized by extracellular acidity, presents a crucial factor for drug design and absorption. The ionization state of a drug, dictated by its acid dissociation constant (pKa) and the pH of the surrounding environment, governs its ability to permeate cell membranes.

Research into quinoline-3-carboxylate derivatives has highlighted the strategic importance of modifying the pKa value to enhance drug selectivity for cancer cells. researchgate.net By converting ester derivatives of 2-styrylquinoline-3-carboxylate to their corresponding carboxylic acids, a change in physiological properties is achieved. researchgate.net This modification is critical because the acidic environment of cancer tissue favors the protonation of the carboxylic acid group, leading to a greater proportion of the molecule existing in an uncharged, nonpolar form. researchgate.net This unionized state facilitates easier passage across the lipid bilayers of cancer cell membranes, thereby increasing intracellular drug concentration. researchgate.net

This principle suggests that derivatives of this compound, by virtue of their carboxylic acid moiety, can be optimized for preferential absorption in cancerous tissue. The strategy aims to maximize the concentration of the drug within the acidic tumor microenvironment while minimizing its distribution in non-cancerous cells, which have a normal physiological pH. researchgate.net This targeted absorption can lead to more potent and selective antiproliferative activity against cancer cells. researchgate.net

Inhibition of Lactate Dehydrogenase (LDH)

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. clearsynth.commdpi.com In this state, cells rapidly convert glucose to lactate, even in the presence of oxygen. clearsynth.commdpi.com This metabolic phenotype is heavily reliant on the enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the interconversion of pyruvate and lactate. clearsynth.commdpi.com Consequently, inhibiting LDHA has emerged as a compelling strategy for cancer therapy. nih.gov

The quinoline scaffold has been identified as a promising framework for the development of potent and selective LDHA inhibitors. Studies have identified quinoline 3-sulfonamide derivatives that act as NADH-competitive inhibitors of LDHA, with some compounds exhibiting inhibitory potencies in the low nanomolar range and significant selectivity over the LDHB isoform. clearsynth.commdpi.com For instance, 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid was identified as a lead compound in this class. clearsynth.commdpi.com

These inhibitors have been shown to effectively block lactate production in various cancer cell lines, leading to profound metabolic changes and impairing cell survival. mdpi.com The development of small-molecule inhibitors based on the this compound core represents a viable approach to targeting cancer metabolism through LDH inhibition. researchgate.net

Table 1: Examples of Quinoline-Based Lactate Dehydrogenase (LDH) Inhibitors

| Compound Class | Target | Mechanism of Action | Potency | Reference |

|---|---|---|---|---|

| Quinoline 3-sulfonamides | LDHA | NADH-competitive inhibition | As low as 2 nM | clearsynth.commdpi.com |

Lactate Transport Inhibition in Cancer Cells

To maintain a high rate of glycolysis, cancer cells must continuously export the lactate and protons produced, a task primarily managed by transmembrane proteins known as monocarboxylate transporters (MCTs). ingentaconnect.com MCT1 and MCT4 are frequently overexpressed in a wide range of tumors and are crucial for maintaining intracellular pH and fueling the metabolic symbiosis within the tumor microenvironment. ingentaconnect.com Pharmacological inhibition of these lactate transporters is therefore considered a promising therapeutic strategy to target cancer cell metabolism and survival. bldpharm.comnih.gov

Derivatives based on carboxylic acid scaffolds have shown potential as lactate transport inhibitors. For example, a series of coumarin-3-carboxylic acid derivatives were synthesized and evaluated for their ability to block lactate transport. bldpharm.comnih.gov Certain compounds in this series demonstrated significant and selective cytotoxicity against cancer cell lines that highly express MCT1. bldpharm.comnih.gov Further investigation revealed that these molecules could decrease the expression of MCT1, suppress glucose consumption and lactate production, and induce the intracellular accumulation of lactate by inhibiting its uptake. bldpharm.com

Another class of compounds, 7-aminocarboxycoumarins (7ACC), has been identified as potent inhibitors of lactate influx, with minimal effect on efflux. mdpi.comnih.gov This selective action disrupts the lactate shuttle and has been associated with significant antitumor activity in various xenograft models. mdpi.comnih.gov The structural features of this compound make its derivatives logical candidates for the development of new MCT inhibitors, aiming to disrupt the critical process of lactate transport in cancer cells.

Table 2: Inhibitors of Lactate Transport in Cancer Cells

| Compound/Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Coumarin-3-carboxylic acid derivatives | MCT1 | Inhibit lactate transport, decrease MCT1 expression, induce apoptosis. | bldpharm.comnih.gov |

| 7-aminocarboxycoumarin 2 (7ACC2) | MCT1 | Potent and selective inhibitor of lactate influx. Delays tumor growth in vivo. | mdpi.comnih.gov |

| AZD3965 | MCT1 | Selective MCT1 inhibitor, reduces intracellular pH in metastatic cells. | ingentaconnect.com |

Applications as Building Blocks for Biologically Active Compounds

Key Intermediate in Synthesis of Complex Quinoline-based Compounds

The quinoline carboxylic acid framework is a cornerstone in the synthesis of more complex, biologically active molecules. nih.gov Specifically, quinoline-4-carboxylic acid has been extensively used as a key intermediate in the synthesis of novel anti-cancer agents and other complex heterocyclic systems. nih.gov Synthetic methodologies such as the Pfitzinger and Doebner reactions are classic routes to obtain this core structure, which can then be elaborated upon. nih.gov

This compound serves as a versatile building block, offering multiple reaction sites for structural modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the bromine atom on the quinoline ring is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com This synthetic flexibility allows for the construction of diverse libraries of compounds. For instance, the core can be used in one-pot protocols to synthesize complex structures like carboxyl-substituted bisquinoline systems.

Design of New Drugs and Pharmaceuticals

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the rational design of new therapeutic agents. Its derivatives have been investigated for a wide range of biological activities. For example, researchers have designed and synthesized libraries of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2, a target implicated in cancer.

The process of drug design often involves using the quinoline core as a starting point and modifying its substituents to optimize potency, selectivity, and pharmacokinetic properties. The inherent properties of the carboxylic acid group are particularly valuable, as it can participate in key hydrogen bonding interactions with biological targets and its modification can fine-tune a molecule's solubility and absorption characteristics. The this compound structure provides a template for creating novel compounds with potential applications as antiproliferative agents, enzyme inhibitors, and other pharmaceuticals. researchgate.net

Scaffold for Immunomodulators

The immune system and inflammatory pathways are critical targets in the treatment of numerous diseases, from autoimmune disorders to cancer. The quinoline scaffold has been explored for the development of agents with anti-inflammatory and immunomodulatory properties. nih.govmdpi.com Specifically, quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory capabilities. nih.gov Structure-activity relationship studies have suggested that quinolines featuring a carboxylic acid group can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netmdpi.com

Furthermore, derivatives of the quinoline-3-carboxylic acid core, such as quinoline-3-carboxamides, have shown explicit immunomodulatory effects. One such compound, paquinimod, has been shown to reduce inflammation and reverse fibrosis in a mouse model of chronic liver inflammation. Another derivative, ABR-215757, was found to ameliorate autoimmune disease models by blocking the proliferation of specific myeloid cells (Gr-1+) during inflammation. These findings indicate that the this compound scaffold is a promising platform for the design and synthesis of new molecules capable of modulating immune responses and treating inflammatory conditions.

Bioisosteric Approaches in Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. In the context of this compound derivatives, the carboxylic acid group is a primary target for bioisosteric replacement. While essential for the biological activity of many quinoline-based compounds, the carboxylic acid moiety can present challenges, including poor membrane permeability and susceptibility to rapid metabolism, which can limit oral bioavailability and therapeutic efficacy.

Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Group in this compound Derivatives

| Bioisostere | Rationale for Replacement | Potential Advantages |

| Tetrazole | Mimics the acidity and planar geometry of the carboxylic acid. | Improved metabolic stability, enhanced lipophilicity potentially leading to better cell permeability. |